(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide
Description
Historical Context of Vinyl Sulfonamide Research
Vinyl sulfonamides emerged as a chemical class of interest in the late 20th century, building upon foundational work on vinyl sulfones pioneered in the 1940s. Early studies focused on the reactivity of divinyl sulfone—a simple analogue—as a dienophile in Diels-Alder reactions and as a Michael acceptor in thiol additions. The discovery that sulfonamide derivatives could retain this electrophilicity while offering improved solubility and biological compatibility catalyzed a shift toward functionalized variants. By the 1990s, researchers began exploring N-substituted vinyl sulfonamides for applications ranging from protease inhibition to polymer chemistry, driven by their dual capacity for covalent bond formation and modular synthesis.
Position in Contemporary Organic Chemistry
In modern synthetic campaigns, (E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide occupies a niche as a tunable electrophile. The dimethylamino group at the para position of the phenyl ring enhances electron donation into the ethene system, modulating its reactivity as a Michael acceptor. Concurrently, the benzyl substituent on the sulfonamide nitrogen introduces steric bulk, which can be exploited to control regioselectivity in cycloadditions or thiol conjugations. Recent methodologies, such as α-selenoether oxidation (Scheme 1), have streamlined the synthesis of analogous terminal vinyl sulfonamides, enabling broader exploration of their physicochemical properties.
Scheme 1: Generalized synthesis of terminal vinyl sulfonamides via α-selenoether oxidation.
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Sulfonylation with RSO₂Cl | Base, CH₂Cl₂, 0°C to rt |
| 2 | Selenide displacement with PhSe⁻ | K₂CO₃, DMF, 50°C |
| 3 | Oxidative elimination with NaIO₄ | H₂O/THF, 0°C to rt |
Significance in Sulfonamide Chemical Space
The compound’s structure intersects three critical domains of sulfonamide chemistry:
- Electronic Modulation : The 4-dimethylaminophenyl group donates electron density through resonance, reducing the electrophilicity of the adjacent ethene compared to unsubstituted vinyl sulfonamides. This balance between reactivity and stability is critical for applications requiring controlled covalent modification.
- Stereochemical Precision : The E-configuration ensures optimal alignment of the sulfonamide and aryl groups for conjugate additions, a feature exploited in fragment-based drug discovery.
- Structural Hybridization : Merging a sulfonamide pharmacophore with a benzyl-ethylenyl scaffold enables dual targeting of hydrophobic pockets and nucleophilic residues in biological systems.
Research Trajectory and Academic Interest Evolution
Academic interest in this compound has paralleled advancements in covalent inhibitor design. Early studies emphasized its utility in organic transformations, but recent work has shifted toward biological applications. For example, the benzyl group’s π-stacking potential and the sulfonamide’s hydrogen-bonding capacity make it a candidate for targeting ATP-binding pockets or allosteric enzyme sites. Concurrently, innovations in late-stage functionalization—such as the integration of polyethylene glycol (PEG) linkers—have expanded its utility in chemical biology (Scheme 2).
Scheme 2: Functionalization strategies for vinyl sulfonamides.
| Strategy | Description | Application Example |
|---|---|---|
| PEG Linker Insertion | Incorporation of ethylene glycol spacers | Improved solubility and bioavailability |
| Fragment Coupling | Amide bond formation with diverse amines | Library synthesis for high-throughput screening |
Properties
IUPAC Name |
(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-19(2)17-10-8-15(9-11-17)12-13-22(20,21)18-14-16-6-4-3-5-7-16/h3-13,18H,14H2,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADJTIQPOOGPNW-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide typically involves the following steps:
Formation of the Ethene Derivative: The ethene derivative can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the ethene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Benzylation: The final step involves the benzylation of the compound, which can be achieved by reacting the intermediate with benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Electronic and Physicochemical Properties
- Electron-Donating vs.
- Lipophilicity: The 4-isopropylphenyl and 4-methylbenzyl substituents in the analog from increase logP values, suggesting greater membrane permeability compared to the parent compound’s benzyl and dimethylamino groups .
- Steric Effects : The 4-methylbenzyl group in Enamine Ltd’s compound introduces steric hindrance, which may reduce binding affinity in enzyme pockets compared to the unsubstituted benzyl group in the parent compound .
Biological Activity
(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- IUPAC Name : (E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethenesulfonamide
- Molecular Formula : C17H20N2O2S
- Molecular Weight : 316.42 g/mol
- CAS Number : 478067-30-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, influencing cellular pathways involved in cancer proliferation and antimicrobial resistance. Its sulfonamide group is believed to play a crucial role in its biological efficacy by facilitating binding to target proteins.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A synthesized library of N-benzyl sulfonamides, including this compound, was evaluated for cytotoxicity against pancreatic cancer cell lines. The results indicated that several compounds exhibited sub-micromolar potency against PANC-1 cells, a commonly used pancreatic cancer model.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | < 1 | PANC-1 |
| Compound X | 0.5 | PANC-1 |
| Compound Y | 0.8 | PANC-1 |
The mechanism by which these compounds induce cytotoxicity appears to involve the inhibition of the S100A2-p53 protein-protein interaction and metabolic inhibition of ATP production, which are critical for cancer cell survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. The compound demonstrated significant antibacterial effects against various strains of bacteria, suggesting its potential as a therapeutic agent in combating antibiotic resistance.
Case Studies
-
Pancreatic Cancer Study :
In a study published in October 2023, a library of N-benzyl sulfonamides was synthesized and tested against seven pancreatic cancer cell lines. The screening revealed that several compounds, including this compound, exhibited promising anticancer activity with IC50 values below 1 µM against PANC-1 cells . -
Antimicrobial Efficacy :
A separate investigation focused on the antimicrobial properties of various sulfonamides found that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
